3'-Azido-2',3'-dideoxy-5'-(trichloroethyl (methyl,L-alaninyl)) phosphoramidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Azido-2’,3’-dideoxy-5’-(trichloroethyl (methyl,L-alaninyl)) phosphoramidate is a synthetic nucleoside analog. It is structurally related to other nucleoside analogs used in antiviral therapies, particularly those targeting retroviruses such as HIV. This compound is characterized by the presence of an azido group at the 3’ position and a phosphoramidate group, which enhances its stability and bioavailability.
Preparation Methods
The synthesis of 3’-Azido-2’,3’-dideoxy-5’-(trichloroethyl (methyl,L-alaninyl)) phosphoramidate involves multiple steps. The process typically starts with the protection of the hydroxyl groups of the nucleoside, followed by the introduction of the azido group at the 3’ position. The phosphoramidate moiety is then attached using appropriate reagents and conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized under specific conditions.
Reduction: The azido group can also be reduced to an amine.
Substitution: The phosphoramidate group can participate in substitution reactions, particularly in the presence of nucleophiles. Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like hydrogen peroxide.
Scientific Research Applications
3’-Azido-2’,3’-dideoxy-5’-(trichloroethyl (methyl,L-alaninyl)) phosphoramidate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes, particularly those involving nucleic acids.
Medicine: Investigated for its potential antiviral properties, especially against HIV.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools
Mechanism of Action
The compound exerts its effects by inhibiting the activity of viral reverse transcriptase, an enzyme crucial for the replication of retroviruses. The azido group at the 3’ position prevents the elongation of the viral DNA chain, effectively halting viral replication. The phosphoramidate group enhances the compound’s stability and facilitates its uptake by cells .
Comparison with Similar Compounds
Similar compounds include:
3’-Azido-3’-deoxythymidine (AZT): A well-known antiviral drug used in the treatment of HIV.
2’,3’-Dideoxycytidine (ddC): Another nucleoside analog with antiviral properties.
3’-Azido-2’,3’-dideoxyguanosine (AZddG): Studied for its selective inhibition of telomerase. Compared to these compounds, 3’-Azido-2’,3’-dideoxy-5’-(trichloroethyl (methyl,L-alaninyl)) phosphoramidate offers enhanced stability and bioavailability due to the presence of the phosphoramidate group
Properties
CAS No. |
130829-12-8 |
---|---|
Molecular Formula |
C15H20Cl3N6O8P |
Molecular Weight |
549.7 g/mol |
IUPAC Name |
methyl (2S)-2-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-(trichloromethoxy)phosphoryl]amino]propanoate |
InChI |
InChI=1S/C15H20Cl3N6O8P/c1-7-5-24(14(27)20-12(7)25)11-4-9(21-23-19)10(31-11)6-30-33(28,32-15(16,17)18)22-8(2)13(26)29-3/h5,8-11H,4,6H2,1-3H3,(H,22,28)(H,20,25,27)/t8-,9-,10+,11+,33?/m0/s1 |
InChI Key |
RORNFZMTNHHWRA-IJOWBKSBSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(N[C@@H](C)C(=O)OC)OC(Cl)(Cl)Cl)N=[N+]=[N-] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(NC(C)C(=O)OC)OC(Cl)(Cl)Cl)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.